molecular formula C21H21Cl2N7O B11561275 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11561275
M. Wt: 458.3 g/mol
InChI Key: FPXXHRGWCCSMGY-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2E)-2-[(2,4-Dichlorophenyl)methylidene]hydrazin-1-yl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring, a morpholine group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2,4-Dichlorophenyl)methylidene]hydrazin-1-yl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a condensation reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety.

    Reduction: Reduction reactions can occur at the triazine ring or the dichlorophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the triazine ring and the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Medically, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with specific biological targets are of particular interest.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(2,4-Dichlorophenyl)methylidene]hydrazin-1-yl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the triazine and morpholine moieties.

    4-Methylphenylhydrazine: Contains the methylphenyl group but not the triazine or morpholine groups.

    Morpholine derivatives: Compounds with the morpholine group but different core structures.

Uniqueness

What sets 4-[(2E)-2-[(2,4-Dichlorophenyl)methylidene]hydrazin-1-yl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H21Cl2N7O

Molecular Weight

458.3 g/mol

IUPAC Name

2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21Cl2N7O/c1-14-2-6-17(7-3-14)25-19-26-20(28-21(27-19)30-8-10-31-11-9-30)29-24-13-15-4-5-16(22)12-18(15)23/h2-7,12-13H,8-11H2,1H3,(H2,25,26,27,28,29)/b24-13+

InChI Key

FPXXHRGWCCSMGY-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.